Nocardamine

准备方法

化学反应分析

Chemical Reactions of Nocardamine

This compound undergoes various chemical reactions, primarily involving its hydroxamate groups. These reactions include oxidation, reduction, and substitution.

-

Oxidation: this compound can be oxidized to form different derivatives, potentially altering its bioactivities.

-

Reduction: Reduction of this compound can lead to the formation of hydroxylamine derivatives.

-

Substitution: The hydroxamate groups can participate in substitution reactions, forming various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.

Role in Iron Metabolism

As a siderophore, this compound binds ferric iron (Fe3+) with high affinity, forming a stable complex that can be transported into cells via specific transporters. The chelation process is facilitated by the hydroxamate groups in this compound, which bind to iron with high affinity.

Impact of Environmental Factors

The action of this compound can be influenced by environmental factors. For instance, the addition of ≥12.5 µM ferric ions into the Plasmodium falciparum culture reduced this compound's antimalarial activity by 90% under in vitro settings.

Comparison with Cyclic Analogs of Desferrioxamine E Siderophore

Cyclic analogs of desferrioxamine E siderophore (like FOX 2-2, FOX 2-3, FOX 2-4, FOX 2-5, FOX 2-6, and FOX 3-5) have been synthesized and studied for their potential applications. The table below shows the logβ values for complexes of these analogs with Fe(III), Ga(III), and Fe(II) ions, their redox potential, and pFe(III) and pGa(III) values .

| desferrioxamine | logβ Fe(III)L | logβ Ga(III)L | logβ Fe(II) | E 1/2 [mv] vs NHE | pFe(III) | pGa(III) |

|---|---|---|---|---|---|---|

| FOX 2-2 | 25.92(8) | 26.44(5) | 7.48 | –369 | 21.5 | 21.4 |

| FOX 2-3 | 27.22(2) | 25.14(9) | 7.54 | –432 | 22.7 | 20.8 |

| FOX 2-4 | 28.71(7) | 26.29(7) | 9.12 | –426 | 24.3 | 21.8 |

| FOX 2-5 | 31.32(8) | 29.50(6) | 11.29 | –452 | 27.0 | 25.2 |

| FOX 3-5 | 28.81(2) | 27.17(4) | 8.48 | –416 | 24.1 | 22.6 |

| FOXE | 32.21(4) | 29.79(1) | 12.1 | –477 | 27.3 | 25.2 |

The table below shows the LogD values and HPLC retention times for the 68Ga-Labeled FOX Derivatives .

| logD | SD | HPLC-RtFOX | HPLC-RtFe-FOX | HPLC-Rt[68Ga]Ga-FOX | |

| FOX 2-2 | –2.66 | 0.03 | 10.1 | 10.4 | 9.7 |

| FOX 2-3 | –2.96 | 0.01 | 11.0 | 10.3 | 10.3 |

| FOX 2-4 | –3.02 | 0.03 | 11.4 | 10.5 | 10.5 |

| FOX 2-5 | –1.90 | 0.03 | 12.3 | 11.8 | 11.7 |

| FOX 2-6 | –0.58 | 0.01 | 13.4 | 13.0 | 13.0 |

| FOX 3-5 | –1.57 | 0.00 | 12.8 | 12.0 | 12.0 |

科学研究应用

Iron Chelation and Antimicrobial Activity

Nocardamine's primary function is as a chelator of ferric ions, which makes it a valuable tool in studying iron metabolism in microorganisms and its implications in human health.

- Mechanism of Action : this compound binds to iron ions, effectively "starving" pathogens such as Plasmodium falciparum, the causative agent of malaria. The compound has demonstrated potent antimalarial activity with an IC50 of 1.5 µM, significantly more effective than other compounds tested . The addition of ferric ions can reduce this compound's efficacy by up to 90%, confirming its iron-dependent mode of action .

- Antibacterial Properties : Recent studies have shown that metal-nocardamine complexes exhibit unexpected antibacterial effects. These complexes change their spatial structure upon metal binding, facilitating their entry into bacterial cells and enhancing their antimicrobial activity .

Anti-inflammatory Applications

This compound has been investigated for its potential to modulate inflammatory responses:

- Cytokine Modulation : Research indicates that this compound can modulate levels of pro-inflammatory cytokines in various cellular models. For instance, zinc-nocardamine complexes have been shown to reduce inflammation in murine models by affecting cytokine production .

- Treatment of Inflammatory Conditions : this compound's ability to inhibit inflammatory processes suggests potential therapeutic applications in treating conditions characterized by excessive inflammation, such as autoimmune diseases .

Cancer Research

The anti-cancer properties of this compound are being actively explored:

- Cellular Morphology Changes : Studies have reported that this compound alters the morphology of ovarian cells derived from Bombyx mori, indicating its potential role in cancer biology. This morphological change could be a marker for neoplastic processes .

- Oxidative Stress Mitigation : this compound has shown promise in protecting periodontal ligament stem cells from oxidative stress-induced dysfunction. It enhances osteogenic differentiation and modulates key signaling pathways (ERK/Wnt), suggesting its potential use in regenerative medicine and cancer therapy .

Therapeutic Applications

This compound's chelating properties extend beyond microbial applications:

- Periodontal Disease Treatment : Recent findings indicate that this compound can alleviate oxidative stress-related damage in periodontal tissues, providing a basis for its application in dental therapeutics .

- Metal Complexes for Enhanced Efficacy : The development of metal-nocardamine complexes opens avenues for targeted therapies that combine the chelation abilities with enhanced biological activities against pathogens and cancer cells .

Data Summary

Case Study 1: Antimalarial Efficacy

A study demonstrated that this compound effectively inhibited the growth of Plasmodium falciparum by chelating iron necessary for parasite survival. The study highlighted that higher concentrations of ferric ions significantly diminished this compound's effectiveness, establishing its role as an iron-starving agent against malaria .

Case Study 2: Anti-inflammatory Effects

In a murine model, zinc-nocardamine ointment was applied to assess its impact on inflammation induced by irritants. Results showed significant reductions in pro-inflammatory cytokines compared to untreated controls, indicating this compound's potential as an anti-inflammatory therapeutic agent .

Case Study 3: Cancer Cell Protection

Research on periodontal ligament stem cells revealed that this compound mitigated oxidative stress-induced dysfunction and promoted osteogenic differentiation through modulation of signaling pathways, suggesting its applicability in tissue regeneration and cancer treatment strategies .

作用机制

相似化合物的比较

生物活性

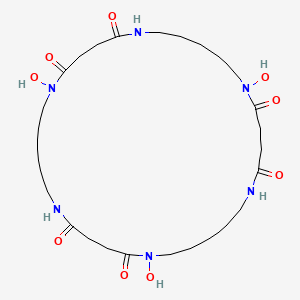

Nocardamine, a cyclic siderophore produced by various microorganisms, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and antitumor research. This article delves into the biological mechanisms, therapeutic potential, and relevant case studies associated with this compound, supported by empirical data and findings from recent studies.

Overview of this compound

This compound is primarily recognized for its iron-chelating properties, which play a crucial role in its biological activity. It is synthesized by certain bacteria, including Pseudomonas stutzeri, under iron-deficient conditions, and functions as a siderophore to facilitate iron uptake in microbial systems . Its structural composition allows it to form stable complexes with ferric ions, thus sequestering iron from the environment.

1. Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Notably, it has been shown to possess potent antimalarial effects, with an IC50 value of 1.5 µM against Plasmodium falciparum (Pf 3D7), making it approximately ten times more effective than some other compounds tested . The mechanism underlying this activity involves its ability to chelate iron, thereby starving the malaria parasites of this essential nutrient.

| Pathogen | IC50 (µM) | Mechanism |

|---|---|---|

| Plasmodium falciparum | 1.5 | Iron chelation leading to nutrient starvation |

| Various bacterial strains | Varies | Disruption of cellular processes |

2. Antioxidant Effects

Recent studies have demonstrated that this compound can mitigate oxidative stress in periodontal ligament stem cells (PDLSCs). It effectively restored alkaline phosphatase (ALP) activity and mineralized nodule formation in H2O2-stimulated PDLSCs by modulating the ERK/Wnt signaling pathway. This suggests that this compound not only protects against oxidative damage but also promotes osteogenic differentiation .

3. Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory properties, particularly in the context of skin irritation models. In murine studies, formulations containing this compound demonstrated a reduction in pro-inflammatory cytokines such as IL-1α and IL-6 when applied in response to irritants like croton oil . This indicates its potential utility in treating inflammatory conditions.

Case Study: Antimalarial Efficacy

In a controlled study using Pseudomonas sp. H11809 extracts, this compound was isolated and tested for its antimalarial properties. The study confirmed its efficacy against Pf 3D7, highlighting its potential as a lead compound for developing new antimalarial therapies. The addition of ferric ions significantly reduced this compound's effectiveness, reinforcing the importance of iron chelation in its mode of action .

Case Study: Osteogenic Differentiation

Another study focused on the effects of this compound on PDLSCs under oxidative stress conditions. The results indicated that this compound treatment led to increased expression of osteogenic markers and improved cell viability compared to untreated controls. This suggests that this compound could be beneficial in regenerative medicine applications related to bone healing and periodontal therapy .

This compound's biological activities can be attributed to several mechanisms:

- Iron Chelation : By binding free iron, this compound inhibits bacterial growth and disrupts the life cycle of parasites.

- Cell Signaling Modulation : It influences key signaling pathways such as ERK/Wnt, which are critical for cell survival and differentiation.

- Cytokine Regulation : this compound modulates inflammatory responses by affecting cytokine production.

属性

IUPAC Name |

1,12,23-trihydroxy-1,6,12,17,23,28-hexazacyclotritriacontane-2,5,13,16,24,27-hexone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48N6O9/c34-22-10-14-26(38)32(41)20-8-3-6-18-30-24(36)12-15-27(39)33(42)21-9-2-5-17-29-23(35)11-13-25(37)31(40)19-7-1-4-16-28-22/h40-42H,1-21H2,(H,28,34)(H,29,35)(H,30,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHKCCADZVLTPPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CC1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00181161 | |

| Record name | Nocardamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

600.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26605-16-3 | |

| Record name | Desferrioxamine E | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26605-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nocardamin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026605163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nocardamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NOCARDAMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q645668975 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。